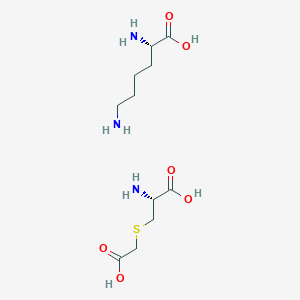
3,4-DidehydroAlosetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one is a complex organic compound that features both imidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the imidazole ring, followed by the formation of the indole structure. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Alosetron: A compound with a similar structure that is used as a therapeutic agent for irritable bowel syndrome.
Metronidazole: Another imidazole-containing compound with antimicrobial properties.
Uniqueness
What sets 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one apart is its unique combination of imidazole and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEXILBQLXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)








![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
